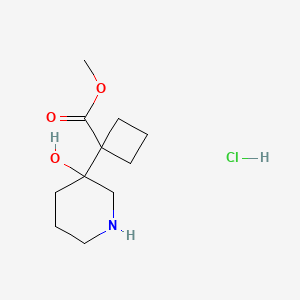
Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2137542-25-5 . It has a molecular weight of 249.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1- (3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride” and its InChI Code is "1S/C11H19NO3.ClH/c1-15-9 (13)10 (4-2-5-10)11 (14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H" . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 249.74 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthetic Strategies for Alkaloids : A study by Brosius, Overman, and Schwink (1999) showcases the utility of methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride in the synthesis of alkaloids. Their work focuses on the total synthesis of aloperine, utilizing an intramolecular Diels-Alder reaction. This compound serves as a critical intermediate, demonstrating the compound's significance in complex organic synthesis Brosius, Overman, & Schwink, 1999.
Antimicrobial Activity : Cukurovalı et al. (2002) explored the antimicrobial properties of compounds derived from cyclobutane, revealing the potential of such structures, including this compound, in creating antimicrobial agents. Their research highlights the broader applicability of cyclobutane derivatives in medicinal chemistry Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002.
Advanced Material Synthesis : Research on cocrystals by Dega-Szafran et al. (2006) indicates the role of cyclobutane derivatives in the development of materials with specialized properties. The study on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride demonstrates the potential of such compounds in material science, particularly in the formation of cocrystals with unique structural characteristics Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006.
Novel Compound Discovery
- Discovery of Novel Compounds : Li et al. (2007) isolated novel cyclobutane-type norlignans from Peperomia tetraphylla, demonstrating the diversity of natural products featuring cyclobutane cores. Such discoveries underline the importance of cyclobutane derivatives, including this compound, in the search for new bioactive compounds Li, Huang, Gong, & Tian, 2007.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(4-2-5-10)11(14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRGRPOMNPNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

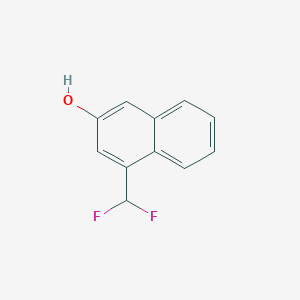

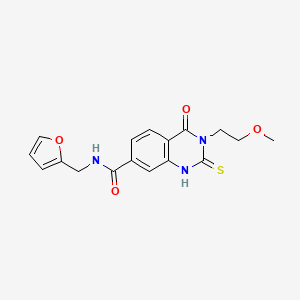

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
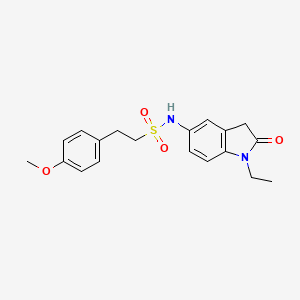
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)

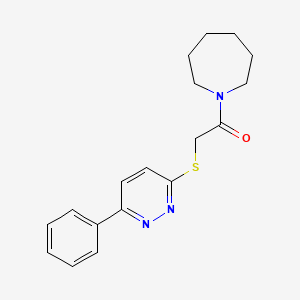

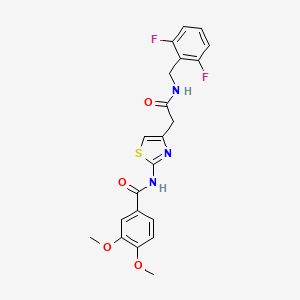
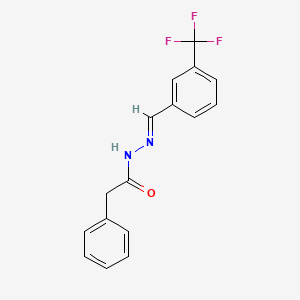

![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)